Dirhodium(II) tetrakis(caprolactam)
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Overview
Description
Dirhodium(II) tetrakis(caprolactam) is an organometallic complex with the chemical formula C24H40N4O4Rh2. It is known for its distinctive violet to blue-lilac crystalline appearance and is primarily used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dirhodium(II) tetrakis(caprolactam) is synthesized through the reaction of rhodium(II) acetate with caprolactam in an inert atmosphere. The reaction typically occurs at elevated temperatures and requires careful control of the reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Dirhodium(II) tetrakis(caprolactam) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dirhodium(II) tetrakis(caprolactam) undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in reactions with Dirhodium(II) tetrakis(caprolactam) include diazo compounds, which are often used in carbenoid reactions. The reactions typically occur under mild conditions, making the compound a versatile catalyst[3][3].
Major Products Formed
The major products formed from reactions involving Dirhodium(II) tetrakis(caprolactam) depend on the specific reaction conditions and substrates used. For example, in carbenoid reactions, the products can include cyclopropanes and other ring structures[3][3].
Scientific Research Applications
Dirhodium(II) tetrakis(caprolactam) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dirhodium(II) tetrakis(caprolactam) involves the formation of a reactive intermediate, such as a carbenoid, which can then interact with various substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbenoid reactions, the compound facilitates the insertion of a carbene into a C-H bond .
Comparison with Similar Compounds
Similar Compounds
Dirhodium(II) acetate: Another rhodium-based catalyst with similar applications but different ligand structures.
Dirhodium(II) tetraacetate: Similar in function but with acetate ligands instead of caprolactam.
Uniqueness
Dirhodium(II) tetrakis(caprolactam) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C24H40N4O4Rh2 |
---|---|
Molecular Weight |
654.4 g/mol |
IUPAC Name |
rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |
InChI Key |
SJMHYMNHWAKIQF-UHFFFAOYSA-J |
Canonical SMILES |
C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
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